

An In-depth Technical Guide to Methionylaspartic Acid: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

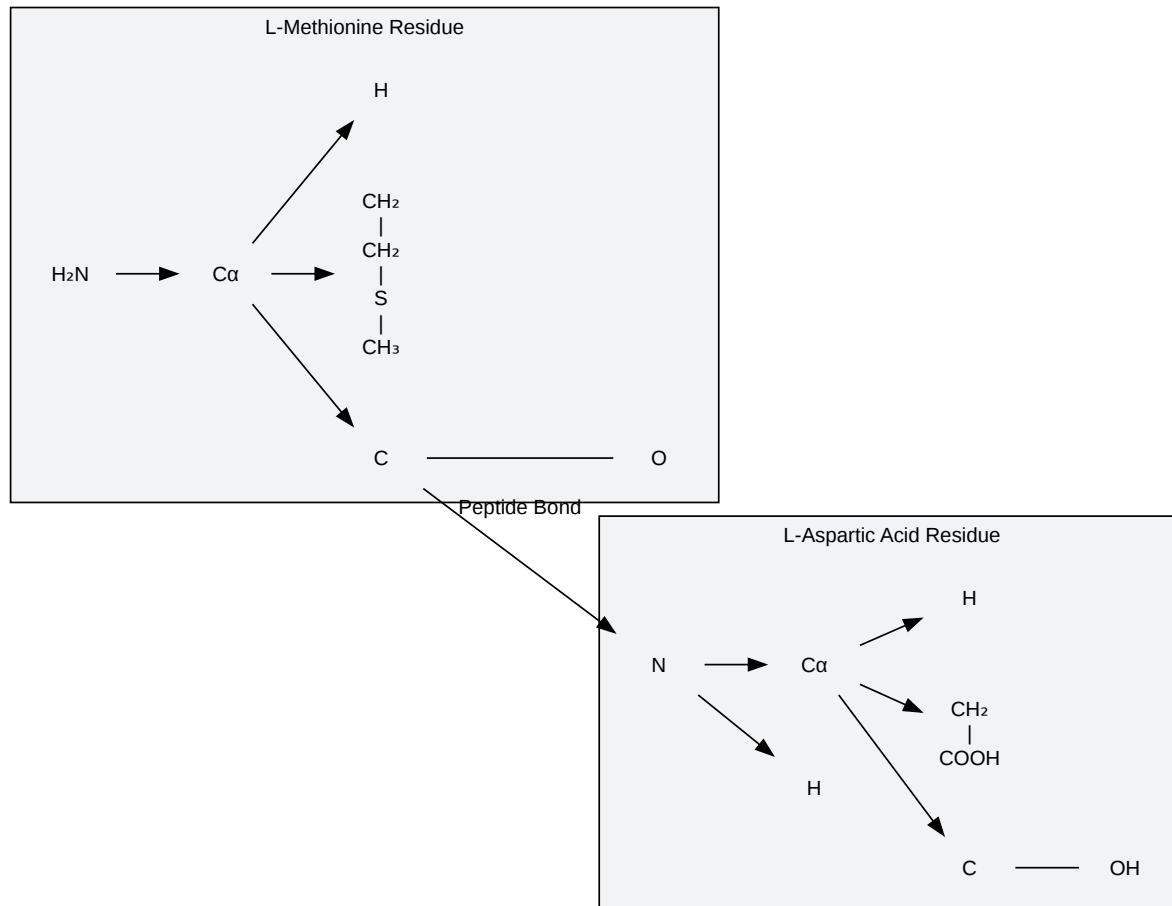
Compound Name: *Methionylaspartic acid*

Cat. No.: *B13850903*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Methionylaspartic acid (Met-Asp), a dipeptide composed of L-methionine and L-aspartic acid, is a naturally occurring biomolecule. While its specific biological functions are not extensively characterized, its constituent amino acids play crucial roles in numerous physiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis methodologies for **methionylaspartic acid**. Detailed experimental protocols for its synthesis are outlined, and its known and potential biological significance is discussed. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical roles of this and other simple dipeptides.

Chemical Structure and Identification

Methionylaspartic acid is a dipeptide formed through a peptide bond between the carboxyl group of L-methionine and the amino group of L-aspartic acid.

Chemical Structure

The chemical structure of L-methionyl-L-aspartic acid is depicted below.

[Click to download full resolution via product page](#)

Caption: Chemical structure of L-methionyl-L-aspartic acid.

Identifiers

Identifier	Value
IUPAC Name	(2S)-2-[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid[1]
Molecular Formula	C ₉ H ₁₆ N ₂ O ₅ S[1]
Canonical SMILES	CSCC--INVALID-LINK--O)C(=O)O">C@@@HN
InChI	InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1
InChIKey	QTZXSYBVOSXBEJ-WDSKDSINSA-N
CAS Number	14595-65-4
PubChem CID	7009610[1]

Physicochemical Properties

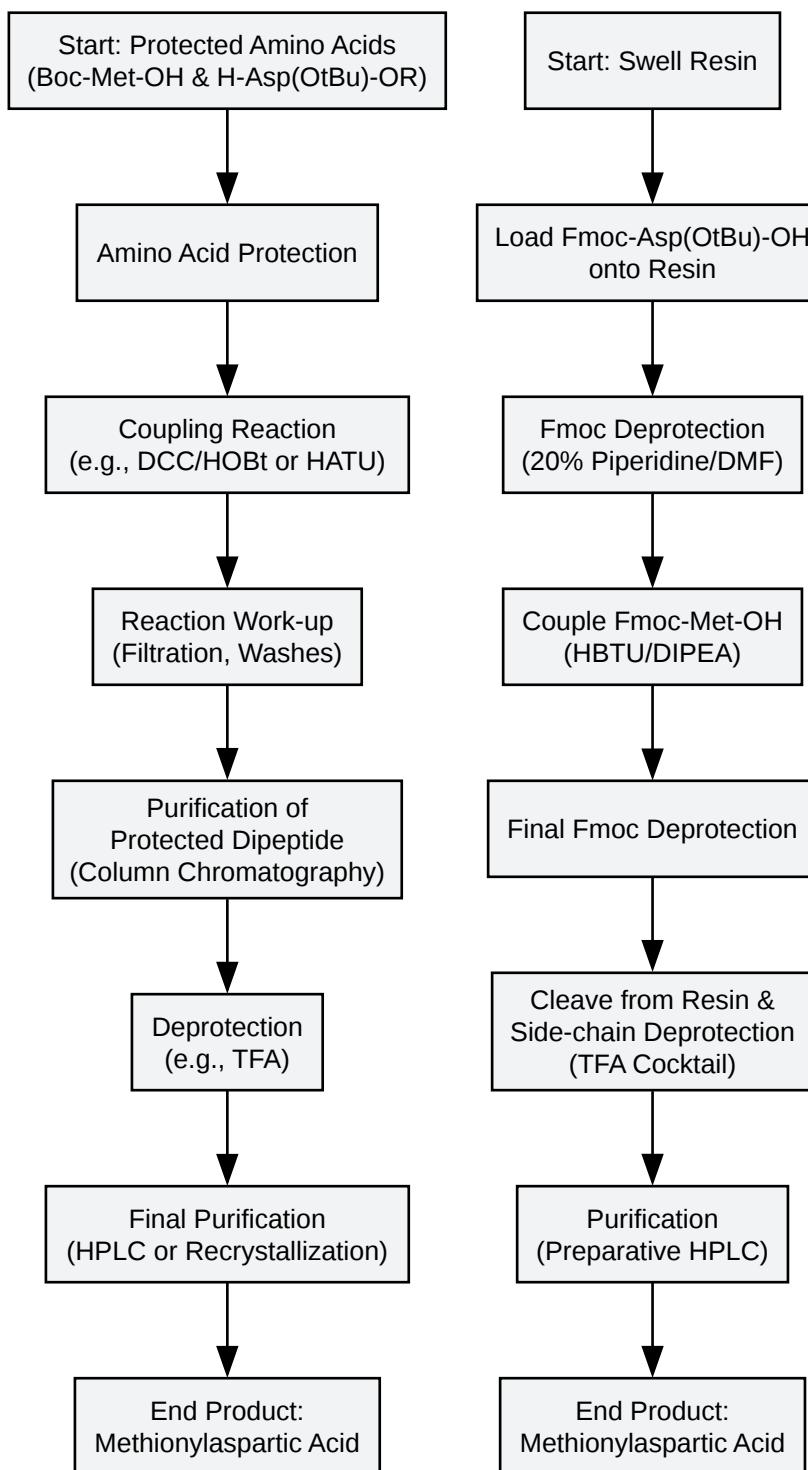
The physicochemical properties of **methionylaspartic acid** are summarized in the table below. The majority of the available data is computationally predicted.

Property	Value	Source
Molecular Weight	264.30 g/mol	PubChem (Computed) [1]
Exact Mass	264.07799279 g/mol	PubChem (Computed) [1]
XLogP3	-4.4	PubChem (Computed) [1]
Hydrogen Bond Donor Count	4	PubChem (Computed) [1]
Hydrogen Bond Acceptor Count	7	PubChem (Computed) [1]
Rotatable Bond Count	8	PubChem (Computed) [1]
Topological Polar Surface Area	155 Å ²	PubChem (Computed) [1]
Formal Charge	0	PubChem (Computed)
Complexity	297	PubChem (Computed) [1]
LogP	-3.48	Human Metabolome Database (Extrapolated) [2]
Physical Description	Solid	Human Metabolome Database [2]

Synthesis of Methionylaspartic Acid

The synthesis of **methionylaspartic acid** can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). As no specific, optimized protocol for this dipeptide is readily available in the literature, a generalized approach for each method is presented below.

Solution-Phase Synthesis


Solution-phase peptide synthesis involves the coupling of protected amino acids in a suitable solvent, followed by deprotection and purification steps.[\[3\]](#)[\[4\]](#)

3.1.1. General Protocol

- Protection of Amino Acids:

- Protect the N-terminus of L-methionine, for example, with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.
- Protect the C-terminus of L-aspartic acid, for instance, as a methyl or benzyl ester. The side-chain carboxyl group of aspartic acid should also be protected (e.g., as a t-butyl ester) to prevent side reactions.
- Coupling Reaction:
 - Dissolve the N-protected L-methionine (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
 - Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBr) (1.1 equivalents).
 - To this mixture, add the C-terminally and side-chain protected L-aspartic acid (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
 - Stir the reaction mixture at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
 - Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
 - The filtrate is then typically washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude protected dipeptide by column chromatography on silica gel.
- Deprotection:

- Remove the protecting groups using appropriate conditions. For example, Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc groups are cleaved with a solution of piperidine in DMF. Ester protecting groups can be removed by saponification or hydrogenolysis.
- After deprotection, purify the final dipeptide, **methionylaspartic acid**, by recrystallization or preparative high-performance liquid chromatography (HPLC).

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Met-Asp | C9H16N2O5S | CID 7009610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asp-Met | C9H16N2O5S | CID 21488123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methionylaspartic Acid: Chemical Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13850903#methionylaspartic-acid-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com